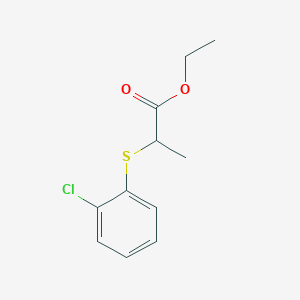
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-(2-chlorophenyl)sulfanylpropanoate” is an ester derived from a 2-chlorophenyl group and a propanoic acid group with a sulfanyl (thiol) group attached . Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2-chlorophenyl group attached to a propanoic acid backbone with a sulfanyl group and an ethyl ester . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification . The presence of the sulfanyl group could also allow for reactions such as oxidation to a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Conductivity and Morphology Enhancement in Polymers : Research by Huang et al. (2005) investigated the effects of doping and post-deposition treatments on the conductivity and morphology of poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonate) films, potentially applicable to organic electronic devices such as solar cells and photodetectors (Huang et al., 2005).
Conductive Polymer Synthesis and Applications : Gueye et al. (2016) focused on the development of highly conductive poly(3,4-ethylenedioxythiophene) films by controlling crystallization and doping, with implications for organic electronics, photovoltaics, and thermoelectric applications (Gueye et al., 2016).
Mechanism of Conductivity Enhancement : A study by Ouyang et al. (2004) delved into the mechanism behind conductivity enhancement in poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) films, revealing insights into conformational changes and interchain interactions among the polymer chains (Ouyang et al., 2004).
Gas Chromatography-Mass Spectrometry in Bleach Liquors : Lindstrom and Nordin (1976) utilized gas chromatography-mass spectrometry to determine the presence of chlorophenols in spent bleach liquors, an essential process for environmental monitoring (Lindstrom & Nordin, 1976).
Photocatalytic Degradation of Chlorophenols : Lin et al. (2018) explored the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for environmental remediation applications (Lin et al., 2018).
Stability of Conducting Polymer Coatings in Cell Culture : Dijk et al. (2019) examined the stability of poly(3,4-ethylenedioxythiophene) doped with polystyrene sulfonate coatings on microelectrode arrays, important for various in vitro electrophysiology applications (Dijk, Rutz, & Malliaras, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 2-(2-chlorophenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCCBCQHSHFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)
![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)
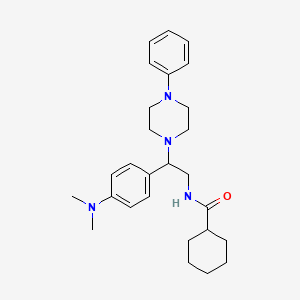
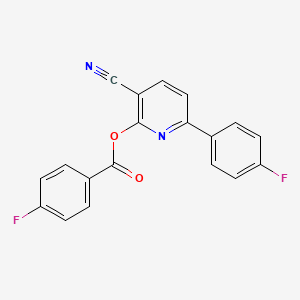
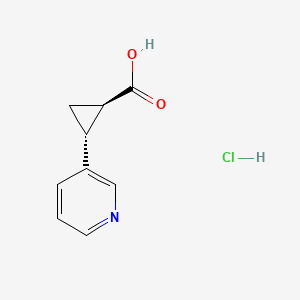
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)
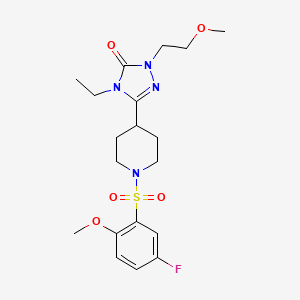
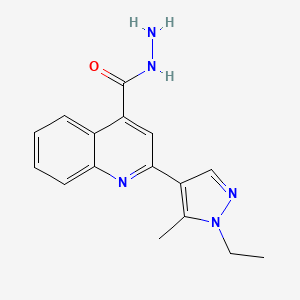
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)
![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)
![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)